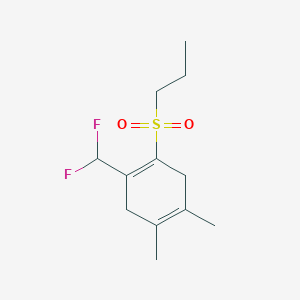
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- is an organic compound with a complex structure It is a derivative of 1,4-cyclohexadiene, which is known for its applications in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Cyclohexadiene Ring: This can be achieved through the Birch reduction of benzene derivatives using an alkali metal in liquid ammonia and a proton donor such as an alcohol.
Introduction of Difluoromethyl and Dimethyl Groups: These groups can be introduced through selective halogenation and subsequent substitution reactions.
Addition of the Propylsulfonyl Group: This step involves sulfonylation reactions using appropriate sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler analog with similar structural features but lacking the difluoromethyl, dimethyl, and propylsulfonyl groups.
1,3-Cyclohexadiene: An isomer with different chemical properties and reactivity.
1,4-Dihydrobenzene: Another related compound with similar applications in organic synthesis.
Uniqueness
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- is unique due to the presence of the difluoromethyl, dimethyl, and propylsulfonyl groups, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications in scientific research and industrial processes.
Properties
CAS No. |
389574-97-4 |
|---|---|
Molecular Formula |
C12H18F2O2S |
Molecular Weight |
264.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-4,5-dimethyl-2-propylsulfonylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H18F2O2S/c1-4-5-17(15,16)11-7-9(3)8(2)6-10(11)12(13)14/h12H,4-7H2,1-3H3 |
InChI Key |
WXJQBSXOWKYTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(CC(=C(C1)C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















